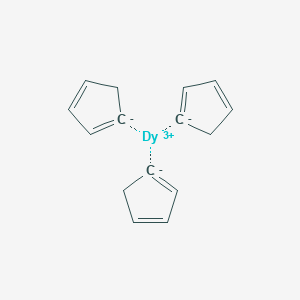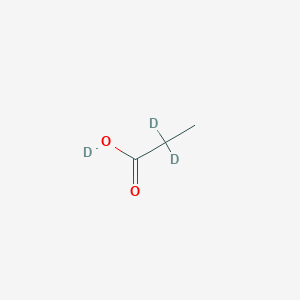
Phenmedipham-ethyl
Descripción general
Descripción
Phenmedipham-ethyl is a herbicide with the IUPAC name 3-[(ethoxyformyl)amino]phenyl (3-methylphenyl)carbamate . It has the molecular formula C17H18N2O4 . It contains a total of 42 bonds, including 24 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, and 2 (thio-) carbamate(s) (aromatic) .
Synthesis Analysis
A simplified QuEChERS procedure was used for the LC-MS/MS analysis of Phenmedipham-ethyl in soil . The extraction and clean-up processes were completed in a single step .Molecular Structure Analysis
The molecular structure of Phenmedipham-ethyl includes a total of 42 bonds. There are 24 non-H bond(s), 14 multiple bond(s), 6 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), and 2 (thio-) carbamate(s) (aromatic) .Chemical Reactions Analysis
Phenmedipham-ethyl has been analyzed using the QuEChERS approach, which is an extraction and clean-up technique originally developed for recovering pesticide residues . It has also been analyzed using a normal-phase high-performance liquid-chromatographic method for simultaneous quantitative analysis in a pesticide formulation .Physical And Chemical Properties Analysis
Phenmedipham-ethyl is a colorless needle-like crystal with a melting point of 143-144°C . It has a molecular weight of 314.34 g/mol . It is soluble in acetone (20%), cyclohexanone (20%), methanol (5%), chloroform (2%), benzene (0.25%), hexane (0.05%), and water (10mg/L) .Aplicaciones Científicas De Investigación
Selectivity in Weed Control
Phenmedipham-ethyl has been studied for its selectivity in controlling certain types of weeds. It has been found to be effective on wild mustard, redroot pigweed, and sugar beet . The herbicide’s selectivity is due to differences in spray retention, absorption, translocation, and metabolism among these plants .
Impact on Photosynthesis
Research has shown that phenmedipham-ethyl can severely inhibit total photosynthesis in wild mustard within 5 hours of foliar application . However, photosynthesis in sugar beet and redroot pigweed recovers after a certain period .
Rainfall Effects
The performance of phenmedipham-ethyl can be affected by rainfall. A study found that 1 mm of rain immediately after herbicide application significantly decreased the control of redroot pigweed and wild mustard . However, simulating a 12.7-mm rain less than 18 hours after application effectively reduced toxicity to these species .
Use in Sunflower Cultivation
Phenmedipham-ethyl has been evaluated for its use in sunflower cultivation. The herbicide was found to be less toxic to sunflowers if a significant amount of rain occurred within 18 hours of application .
Residue Level in Celeriac
The European Food Safety Authority (EFSA) received an application to modify the existing maximum residue level (MRL) for phenmedipham in celeriac . This indicates that phenmedipham-ethyl is used in the cultivation of celeriac and that its residue levels are of concern.
Detoxication Reaction
The key factor explaining the selectivity of phenmedipham-ethyl is at the initial detoxication reaction of the parent compound . This could be an area of interest for further research into the mechanisms of action of this herbicide.
Safety and Hazards
Direcciones Futuras
The European Food Safety Authority (EFSA) received an application to modify the existing maximum residue level (MRL) for Phenmedipham-ethyl in celeriac . This suggests ongoing research and potential changes in the use and regulation of Phenmedipham-ethyl.
Relevant Papers The European Food Safety Authority (EFSA) has conducted a peer review of the pesticide risk assessment of the active substance phenmedipham . Another paper discusses the modification of the existing maximum residue level for phenmedipham in celeriac .
Propiedades
IUPAC Name |
[3-(ethoxycarbonylamino)phenyl] N-(3-methylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-3-22-16(20)18-14-8-5-9-15(11-14)23-17(21)19-13-7-4-6-12(2)10-13/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEFZZKZBYQFPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=CC=C1)OC(=O)NC2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075009 | |
| Record name | Phenmedipham-ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenmedipham-ethyl | |
CAS RN |
13684-44-1 | |
| Record name | Phenmedipham-ethyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013684441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenmedipham-ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13684-44-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENMEDIPHAM-ETHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z56KWX34F9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















